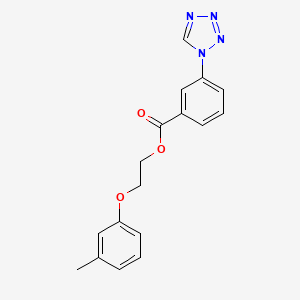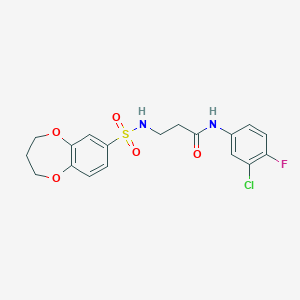![molecular formula C16H12ClNO4S B7681137 methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7681137.png)
methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate is not fully understood. However, studies have suggested that it may exert its anti-cancer effects through the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that it can inhibit the activity of certain enzymes involved in cancer cell proliferation and induce the production of reactive oxygen species, which can lead to DNA damage and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and apoptosis. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate. One area of interest is in the development of new drugs based on this compound for the treatment of cancer. Another potential direction is in the study of the mechanisms of action of this compound, which may provide insights into the development of new cancer therapies. Additionally, further research is needed to explore the potential toxic effects of this compound and to identify ways to mitigate these effects in order to expand its use in lab experiments.
Synthesemethoden
Methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate can be synthesized through a multi-step process involving the reaction of 6-chloro-2H-chromene-3-carboxylic acid with thionyl chloride to form 6-chloro-2H-chromene-3-carbonyl chloride. The resulting compound is then reacted with methyl thioglycolate in the presence of a base to form methyl 5-[(6-chloro-2H-chromene-3-carbonyl)thio]pentanoate. Finally, the esterification of this compound with methanol in the presence of acid catalysts produces methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4S/c1-21-16(20)13-4-5-14(23-13)18-15(19)10-6-9-7-11(17)2-3-12(9)22-8-10/h2-7H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGJHCBNJSMNPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B7681054.png)
![[4-(2,6-Dichlorophenyl)sulfonylpiperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B7681064.png)
![[2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate](/img/structure/B7681066.png)


![N-[5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-(2-oxoquinoxalin-1-yl)acetamide](/img/structure/B7681088.png)
![[1-[(2-Chloropyridin-3-yl)amino]-1-oxopropan-2-yl] 2,5-dimethyl-1-phenylpyrrole-3-carboxylate](/img/structure/B7681114.png)
![4-[[2-(Oxolan-2-ylmethylcarbamoyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7681116.png)

![3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(3,4-difluorophenyl)propanamide](/img/structure/B7681123.png)
![(4-Pyrimidin-2-ylpiperazin-1-yl)-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone](/img/structure/B7681127.png)
![N-[4-[5-(acetamidomethyl)furan-2-yl]-1,3-thiazol-2-yl]-2-tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7681132.png)

![2-[(4-fluorophenoxy)methyl]-N-(2-methylphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B7681158.png)